1-Aminopyrrolidin-3-ol
Overview
Description
1-Aminopyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to act as building blocks for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopyrrolidin-3-ol can be synthesized through various methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. For instance, Aspergillus sp. can hydroxylate 1-benzoylpyrrolidine to yield (S)-1-benzoyl-3-pyrrolidinol, which can then be converted to this compound through further chemical transformations .
Another method involves the use of strong bases to treat 4-chlorobutan-1-amine, leading to the formation of pyrrolidine derivatives . Additionally, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures can produce pyrrolidine, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of pyrrolidine derivatives typically involves continuous processes with fixed-bed reactors. For example, the reaction of 1,4-butanediol with ammonia is carried out in a tube reactor under high pressure and temperature, followed by multistage purification and separation .
Chemical Reactions Analysis
Types of Reactions
1-Aminopyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Aminopyrrolidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminopyrrolidin-3-ol involves its interaction with various molecular targets. For instance, it can interact with enzymes and receptors, leading to modulation of their activity. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions plays a crucial role in its biological activity . Molecular docking studies have shown that it can interact with proteins such as Akt, influencing signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-Aminopyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
Pyrrolidinone: Contains a carbonyl group instead of the hydroxyl group, leading to different reactivity and biological activity.
Properties
IUPAC Name |
1-aminopyrrolidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-2-1-4(7)3-6/h4,7H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAIQPPVOCFPQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615742 | |
Record name | 1-Aminopyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-10-8 | |
Record name | 1-Amino-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887591-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminopyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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